molecular formula C26H25FN2O5S B2735937 N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide CAS No. 1030140-89-6

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide

Cat. No.: B2735937
CAS No.: 1030140-89-6
M. Wt: 496.55
InChI Key: YIBOBDOEZLTXRP-UHFFFAOYSA-N
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Description

The compound “N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide” is a sulfonamide derivative . Sulfonamides are a group of compounds known for their wide range of therapeutic effects, including antibacterial, antifungal, antiprotozoal, antithyroid, anti-inflammatory, and antihypertensive properties .

Scientific Research Applications

Antibacterial and Antifungal Applications

Research has demonstrated the synthesis of N-substituted sulfonamides bearing the benzodioxane moiety, showing potent antibacterial activity against various Gram-negative and Gram-positive bacterial strains. These compounds have been synthesized to explore their therapeutic potential as valuable antibacterial agents, with some exhibiting potent activity comparable to established antibiotics like ciprofloxacin (Abbasi et al., 2016; Abbasi et al., 2020).

Enzyme Inhibitory Potential

Several studies have been conducted to investigate the enzyme inhibitory potential of similar compounds, particularly against α-glucosidase and acetylcholinesterase (AChE). These compounds have demonstrated substantial inhibitory activity, suggesting their potential application in managing conditions like diabetes and Alzheimer's disease through enzyme inhibition (Abbasi et al., 2019; Irshad et al., 2016).

Anticancer Activities

The modification of sulfonamide compounds to include benzodioxane moieties has also been explored for their potential anticancer effects. These compounds have been evaluated against various cancer cell lines, showing promising results that suggest a potential for development into therapeutic agents for cancer treatment (Ahmed et al., 2018).

Synthetic Chemistry and Drug Development

Compounds with the benzodioxane moiety have been utilized as intermediates in the synthesis of various bioactive molecules. Their roles in drug development extend from serving as key intermediates in synthetic pathways to being potential drug candidates themselves due to their broad spectrum of biological activities (Fritz-Langhals, 1994).

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O5S/c1-19(21-7-12-24-25(17-21)34-15-14-33-24)28-26(30)18-29(23-10-8-22(27)9-11-23)35(31,32)16-13-20-5-3-2-4-6-20/h2-13,16-17,19H,14-15,18H2,1H3,(H,28,30)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBOBDOEZLTXRP-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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